2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound notable for its unique structural features and potential biological applications. This compound incorporates a tetrahydrocyclopenta[d]pyrimidine core and a thioacetamide group, which may confer distinct pharmacological properties. The molecular formula of this compound is C23H31N4O2S, with a molecular weight of approximately 446.59 g/mol .
The compound has been synthesized and studied in various research contexts, highlighting its potential as a pharmacological agent. It can be sourced from chemical suppliers such as BenchChem and Smolecule .
This compound can be classified under heterocyclic compounds due to its bicyclic structure, specifically the cyclopenta[d]pyrimidine moiety. It also falls within the category of thioacetamides, which are known for their diverse biological activities.
The synthesis of 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step synthetic routes. Key steps include:
Detailed reaction schemes and conditions are necessary for replicating this synthesis in a laboratory setting .
The molecular structure of 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide can be represented using structural formulas that highlight its functional groups:
The compound's SMILES notation is CCN(CC)CCC(=O)N(Cc1ccc(C)cc1)S
.
Key molecular data includes:
The compound is expected to participate in various chemical reactions due to its functional groups:
Technical details regarding specific reaction conditions and yields would be necessary for practical applications .
The mechanism of action for 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide likely involves:
Further research is required to elucidate specific targets and pathways affected by this compound .
While specific physical properties such as melting point and boiling point are not readily available, the compound's solubility in organic solvents can be inferred from the presence of diethylamino and thio groups.
Key chemical properties include:
Relevant data on stability and reactivity under various conditions would enhance understanding .
The potential applications for 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide include:
Research into similar compounds suggests that those with comparable structural motifs exhibit significant biological activities, warranting further investigation into this specific compound's pharmacological potential .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: